Gdp-beta-L-fucose triethylammonium salt
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Overview
Description
Gdp-beta-L-fucose triethylammonium salt is a nucleotide sugar derivative that plays a crucial role in the biosynthesis of fucosylated glycoconjugates. These glycoconjugates are essential components in various biological processes, including cell-cell recognition, immune response, and protein stability. The compound is a guanosine diphosphate (GDP) conjugate with L-fucose, a 6-deoxyhexose sugar, and is often used in biochemical and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gdp-beta-L-fucose triethylammonium salt typically involves the enzymatic conversion of GDP-D-mannose to GDP-beta-L-fucose. This process is catalyzed by two key enzymes: GDP-D-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase. The reaction conditions often include a pH of around 7.5 and the presence of divalent cations such as magnesium or calcium to stimulate enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant DNA technology. Genes encoding the necessary enzymes are cloned into expression vectors and introduced into bacterial hosts like Escherichia coli. The recombinant bacteria are then cultured in bioreactors, and the product is purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis .
Chemical Reactions Analysis
Types of Reactions
Gdp-beta-L-fucose triethylammonium salt primarily undergoes glycosylation reactions, where it acts as a donor of the L-fucose moiety. These reactions are catalyzed by fucosyltransferases, which transfer the L-fucose to acceptor molecules such as oligosaccharides, glycoproteins, and glycolipids.
Common Reagents and Conditions
The glycosylation reactions typically require the presence of specific fucosyltransferases and acceptor substrates. The reactions are carried out under mild conditions, often at physiological pH and temperature, to maintain enzyme activity and substrate stability .
Major Products
The major products of these reactions are fucosylated glycoconjugates, which have various biological functions. For example, fucosylated oligosaccharides are involved in cell-cell recognition processes, while fucosylated glycoproteins play roles in immune response and protein stability .
Scientific Research Applications
Gdp-beta-L-fucose triethylammonium salt has numerous applications in scientific research:
Chemistry: It is used as a substrate in the study of glycosylation reactions and enzyme kinetics.
Biology: The compound is essential for investigating the role of fucosylation in cell signaling, immune response, and development.
Medicine: It is used in the development of therapeutic glycoproteins and in the study of diseases related to glycosylation defects, such as congenital disorders of glycosylation.
Industry: The compound is used in the production of fucosylated biopharmaceuticals and in the synthesis of complex carbohydrates for research and development
Mechanism of Action
The mechanism of action of Gdp-beta-L-fucose triethylammonium salt involves its role as a donor substrate in glycosylation reactions. The compound binds to fucosyltransferases, which catalyze the transfer of the L-fucose moiety to acceptor molecules. This process is crucial for the formation of fucosylated glycoconjugates, which are involved in various biological functions, including cell-cell recognition, immune response, and protein stability .
Comparison with Similar Compounds
Similar Compounds
GDP-alpha-L-fucose: Another nucleotide sugar derivative that differs in the anomeric configuration of the L-fucose moiety.
GDP-D-mannose: A precursor in the biosynthesis of GDP-beta-L-fucose.
UDP-galactose: A nucleotide sugar involved in the biosynthesis of galactosylated glycoconjugates.
Uniqueness
Gdp-beta-L-fucose triethylammonium salt is unique due to its specific role in the biosynthesis of fucosylated glycoconjugates. Unlike other nucleotide sugars, it specifically donates the L-fucose moiety, which is essential for the formation of fucosylated structures. This specificity makes it a valuable tool in biochemical and medical research .
Properties
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl] phosphate;N,N-diethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O15P2.C6H15N.Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;1-4-7(5-2)6-3;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);4-6H2,1-3H3;/q;;+1/p-1/t4-,5+,7+,8+,9+,10+,11-,14+,15+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGXLKFBZQYDGN-JLTDHLQRSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N6NaO15P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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